2-(4-Chlorobenzyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
Benzimidazole derivatives, such as the one you’re asking about, are a class of heterocyclic aromatic organic compounds . They are known for their wide range of biological activities and are used in the development of various drugs . The presence of the benzimidazole moiety is a common feature in many pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives generally consists of a fused benzene and imidazole ring . The presence of various substituents on the benzimidazole core, such as the 4-chlorobenzyl and pyrido groups in your compound, can significantly influence their chemical properties and biological activities.Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in various other organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives depend on their specific structure. Factors such as solubility, melting point, and stability can be influenced by the nature and position of the substituents on the benzimidazole core .Scientific Research Applications
Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1
Compounds similar to 2-(4-Chlorobenzyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile have been developed as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1. This enzyme is targeted for the treatment of type-2 diabetes. Such inhibitors have been prepared with carbon-13 and carbon-14 labeling to facilitate studies in drug metabolism, pharmacokinetics, bioanalytical research, and more (Latli et al., 2017).
Fluorescent Properties and Applications
The key compound in the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, closely related to the compound , has been studied for its fluorescent properties. Some of these derivatives have been evaluated as fluorescent whitening agents for polyester fibers, showcasing their potential in industrial applications and material sciences (Rangnekar & Rajadhyaksha, 1986).
Antimicrobial Activity
Substituted pyrido[1,2-a]benzimidazoles have shown potential in vitro antibacterial activity. Such compounds have been screened for their effectiveness against various pathogens, including their potential use in antileukemic, antimicrobial, herbicidal, and plant antifungal applications (Rida et al., 1988).
Synthesis and Characterization for Various Applications
Novel derivatives of pyrido[1,2-a]benzimidazole have been synthesized and characterized. These compounds have diverse potential applications, including in material science, biological research, and as intermediates in further chemical syntheses (Hafedh et al., 2022).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, are structural isosteres of naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Benzimidazole derivatives are known to exhibit a wide spectrum of biological activity and numerous therapeutic applications in medicine . This suggests that the compound could interact with its targets in a variety of ways, leading to different biological outcomes.
Biochemical Pathways
It is known that benzimidazole derivatives can affect a variety of biological processes, including antiviral, anti-inflammatory, anticancer, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
It is known that benzimidazole derivatives can have a variety of biological effects, suggesting that this compound could potentially have a wide range of molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c1-12-15(10-13-6-8-14(21)9-7-13)20(25)24-18-5-3-2-4-17(18)23-19(24)16(12)11-22/h2-9,23H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXOPZXFZUYPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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